2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide
Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a complex organic compound with a structure that includes multiple functional groups
Properties
IUPAC Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-18(13-23-20(26)15-8-2-4-10-17(15)29(23,27)28)21-16-9-3-1-7-14(16)19(25)22-11-5-6-12-22/h1-4,7-10H,5-6,11-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCRGJFTBFBFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide typically involves multi-step organic synthesis techniques. The synthetic route may include:
Formation of the benzisothiazol moiety: : This step involves the cyclization of appropriate precursors under specific conditions such as using an oxidizing agent like hydrogen peroxide.
Introduction of the pyrrolidinylcarbonyl group: : This step is achieved through acylation reactions where the pyrrolidine ring is introduced to the existing benzisothiazol structure.
Final acetamide linkage: : The compound is then finalized by introducing the acetamide group through amidation reactions.
Industrial Production Methods
While industrial production specifics are often proprietary, scaled-up synthesis generally follows optimized versions of the laboratory methods described above, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions such as:
Oxidation: : Due to the presence of sulfur in the benzisothiazol moiety.
Reduction: : Possible reduction of the dioxido group to a sulfide.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible due to the aromatic nature of the benzisothiazol ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents like hydrogen peroxide.
Reducing agents like lithium aluminum hydride.
Major Products
The reactions typically yield substituted derivatives of the original compound, depending on the conditions and reagents used.
Scientific Research Applications
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is explored for its potential in:
Pharmaceuticals: : As a potential drug candidate due to its complex structure and functional groups.
Material Science: : Used in the development of new materials with specific properties derived from its unique chemical structure.
Chemistry: : Studied for its reactivity and interactions with other compounds.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, likely involving binding to certain proteins or enzymes, affecting biological pathways. Its exact mechanism can vary based on the application and the biological system it interacts with.
Comparison with Similar Compounds
Similar compounds include other benzisothiazol derivatives and acetamide-containing molecules
Similar compounds might be:
Benzisothiazol derivatives: : Compounds with similar core structures but different substituents.
Acetamide derivatives: : Molecules sharing the acetamide functional group but differing in the attached moieties.
This compound’s distinct combination of these groups provides a unique profile for further research and application development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
